An In-depth Technical Guide to the Chemical Properties of 1,5-Bis(4-fluorophenyl)pentan-3-one
An In-depth Technical Guide to the Chemical Properties of 1,5-Bis(4-fluorophenyl)pentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Bis(4-fluorophenyl)pentan-3-one is a fluorinated diarylpentanoid, a class of organic compounds recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structural details, physicochemical characteristics, and a plausible synthetic route. While specific experimental data for this particular saturated ketone is limited in publicly available literature, this guide draws upon information on structurally related compounds to offer valuable insights for researchers in medicinal chemistry and drug development. The potential for this molecule to serve as a scaffold in the design of novel therapeutic agents is highlighted, warranting further investigation into its pharmacological profile.
Chemical Identity and Properties
1,5-Bis(4-fluorophenyl)pentan-3-one is characterized by a five-carbon pentan-3-one backbone symmetrically substituted with two 4-fluorophenyl groups at the 1 and 5 positions. The presence of fluorine atoms can significantly influence the molecule's metabolic stability and binding affinity to biological targets.[1]
Table 1: Chemical and Physical Properties of 1,5-Bis(4-fluorophenyl)pentan-3-one
| Property | Value | Source/Comment |
| IUPAC Name | 1,5-Bis(4-fluorophenyl)pentan-3-one | Inferred from structure |
| CAS Number | 174485-41-7 | [2] |
| Molecular Formula | C₁₇H₁₆F₂O | [1] |
| Molecular Weight | 274.31 g/mol | [1] |
| Melting Point | Not available | Data not found in searches |
| Boiling Point | Not available | Data not found in searches |
| Solubility | Not available | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
General Experimental Protocol for Catalytic Hydrogenation of Diarylpentadienones
The following is a generalized protocol based on the hydrogenation of similar diarylpentadienone structures. Optimization for the specific substrate would be necessary.
Materials:
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(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one
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Palladium on carbon (10% Pd/C)
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Solvent (e.g., Ethanol, Ethyl Acetate, or Methanol)
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Hydrogen gas (H₂)
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Inert gas (e.g., Nitrogen or Argon)
Procedure:
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Dissolution: Dissolve (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one in a suitable solvent in a hydrogenation flask.
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Inerting: Purge the flask with an inert gas to remove air.
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Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
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Hydrogenation: Connect the flask to a hydrogen source and purge with hydrogen. Maintain a positive pressure of hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 1,5-Bis(4-fluorophenyl)pentan-3-one.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1,5-Bis(4-fluorophenyl)pentan-3-one are not available, the expected spectroscopic data can be predicted based on its structure.
¹H NMR:
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Aromatic protons on the 4-fluorophenyl rings would appear as multiplets in the aromatic region (δ 7.0-7.3 ppm).
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The methylene protons adjacent to the carbonyl group (-CH₂-C=O) would likely appear as a triplet.
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The methylene protons adjacent to the phenyl groups (Ar-CH₂-) would also likely appear as a triplet.
¹³C NMR:
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The carbonyl carbon would be observed as a singlet at a characteristic downfield shift (δ > 200 ppm).
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Aromatic carbons would appear in the region of δ 115-165 ppm, showing characteristic splitting patterns due to fluorine coupling.
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The methylene carbons would be observed in the aliphatic region.
IR Spectroscopy:
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A strong absorption band characteristic of the ketone carbonyl stretch (C=O) would be expected around 1715 cm⁻¹.
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Bands corresponding to C-H stretching of the aromatic and aliphatic groups would be present.
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A strong band corresponding to the C-F stretch would also be expected.
Mass Spectrometry:
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The molecular ion peak (M⁺) would be observed at m/z = 274.1.
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Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of the fluorophenylalkyl fragments.
Potential Biological Activity and Signaling Pathways
As a member of the diarylpentanoid class, 1,5-Bis(4-fluorophenyl)pentan-3-one is a candidate for a range of biological activities. Studies on related diarylpentanoids have demonstrated cytotoxic, anti-inflammatory, and neuroprotective effects.[3][4]
Cytotoxic and Anti-Cancer Potential
Numerous diarylpentanoids, particularly the unsaturated α,β-unsaturated ketone derivatives, have shown significant cytotoxic activity against various cancer cell lines.[5][6][7] The mechanism of action often involves the induction of apoptosis. While the saturation of the double bonds in 1,5-Bis(4-fluorophenyl)pentan-3-one may alter its reactivity and biological targets, it remains a valuable scaffold for further derivatization and investigation as a potential anti-cancer agent.
Caption: General mechanism of diarylpentanoid-induced cytotoxicity.
Anti-Inflammatory Activity
Diarylpentanoids have been investigated for their anti-inflammatory properties.[8] The mechanism often involves the inhibition of pro-inflammatory mediators. The structure of 1,5-Bis(4-fluorophenyl)pentan-3-one suggests it could be explored for its potential to modulate inflammatory pathways.
Caption: Inhibition of inflammatory pathways by diarylpentanoids.
Neuroprotective Effects
Some diarylheptanoids and related compounds have shown promise as neuroprotective agents, suggesting that diarylpentanoids could also be investigated for their potential in treating neurodegenerative diseases.[4][9]
Conclusion
1,5-Bis(4-fluorophenyl)pentan-3-one is a structurally interesting diarylpentanoid with potential for biological activity. While specific experimental data for this compound is currently scarce, this guide provides a foundational understanding of its chemical properties and a logical approach to its synthesis and characterization. The broader activities of the diarylpentanoid class suggest that this compound and its derivatives are worthy of further investigation by researchers in drug discovery and development, particularly in the areas of oncology, inflammation, and neurodegenerative diseases. Future research should focus on the synthesis and thorough biological evaluation of this and related saturated diarylpentanoids to fully elucidate their therapeutic potential.
References
- 1. 1,5-Bis(4-fluorophenyl)pentan-3-one | 174485-41-7 | Benchchem [benchchem.com]
- 2. 1,5-BIS-(4-FLUORO-PHENYL)-PENTAN-3-ONE | 174485-41-7 [chemicalbook.com]
- 3. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
